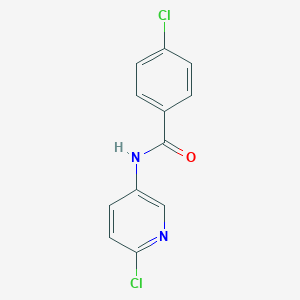

4-chloro-N-(6-chloropyridin-3-yl)benzamide

Übersicht

Beschreibung

4-chloro-N-(6-chloropyridin-3-yl)benzamide is a compound with the molecular formula C12H8Cl2N2O and a molecular weight of 267.11 g/mol. It is used as a highly active preventative and control agent against pests such as Lepidoptera (e.g., small cabbage moth, grassland moth, tobacco budworm, beet armyworm, pink bollworm, etc.) and Hemiptera (e.g., peach aphid, cotton aphid, potato leafhopper, silverleaf whitefly, etc.) .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

4-chloro-N-(6-chloropyridin-3-yl)benzamide: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells. Further development of these derivatives is promising due to their suitability demonstrated in docking studies.

Insecticide Properties

ICA 110381: belongs to the class of anthranilic diamides. These compounds are known for their insecticidal activity. Specifically, ICA 110381 (also referred to as chlorantraniliprole ) is used as an insecticide to control pests in agriculture and horticulture. It acts on the ryanodine receptor, disrupting calcium homeostasis in insects and leading to paralysis and death. Its effectiveness against various pests makes it a valuable tool for integrated pest management .

Wirkmechanismus

Target of Action

The primary target of ICA 110381 is the voltage-gated potassium channel Kv7.2 . Kv7.2, also known as KCNQ2, is a crucial component of the M-current, a type of potassium current that helps regulate the excitability of neurons .

Mode of Action

ICA 110381 acts as an activator of the Kv7.2 channel . It induces rubidium efflux in an agonist-induced rubidium efflux assay using CHO cells . This interaction with its target leads to the opening of the Kv7.2 channels, allowing potassium ions to flow out of the neuron. This outflow of positive ions hyperpolarizes the neuron, making it less likely to fire an action potential .

Biochemical Pathways

The activation of Kv7.2 channels by ICA 110381 affects the neuronal excitability pathway . By increasing the M-current, ICA 110381 reduces the input resistance and shifts the resting membrane potential in a hyperpolarizing direction . This modulation of the neuronal excitability pathway can have significant downstream effects on neuronal signaling and communication.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . These properties suggest that ICA 110381 has good bioavailability.

Result of Action

The activation of Kv7.2 channels by ICA 110381 leads to a decrease in neuronal excitability . This reduction in excitability can have a variety of effects at the molecular and cellular level, depending on the specific neuronal circuits involved. Importantly, ICA 110381 has been shown to have anticonvulsive properties , reducing seizure number and increasing the current threshold for seizure induction by amygdala-kindling in rats .

Action Environment

The action, efficacy, and stability of ICA 110381 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature and in a dark place for stability

Eigenschaften

IUPAC Name |

4-chloro-N-(6-chloropyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOGIUAMYSVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(6-chloropyridin-3-yl)benzamide | |

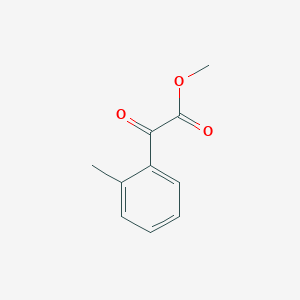

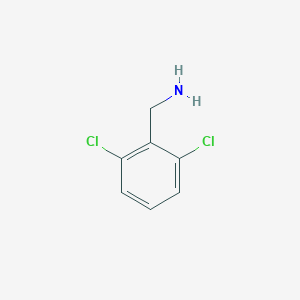

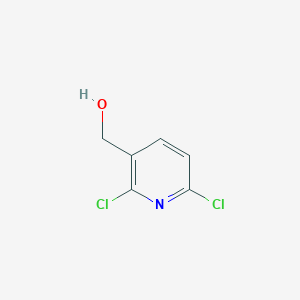

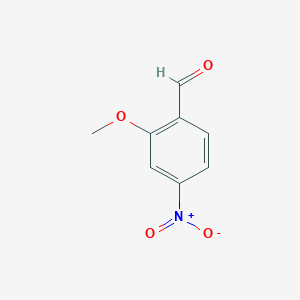

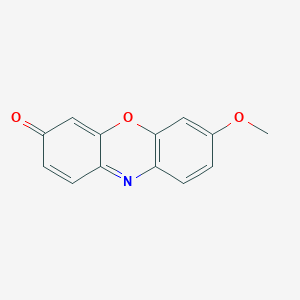

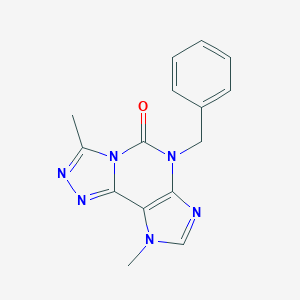

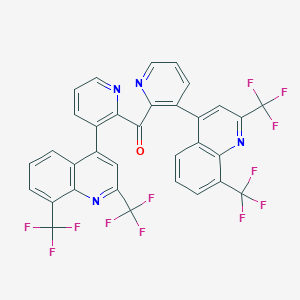

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?

A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].

Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?

A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:

- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].

- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].

- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].

- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)